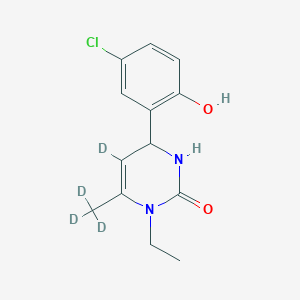
4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_ is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinone core, substituted with a chloro-hydroxyphenyl group, an ethyl group, and a methyl group. The presence of deuterium (d_4_) adds to its distinctiveness, making it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_ typically involves multi-step organic reactions The process begins with the preparation of the chloro-hydroxyphenyl intermediate, which is then subjected to cyclization with appropriate reagents to form the pyrimidinone core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.
化学反应分析
Types of Reactions
4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_ undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidinone core or the phenyl ring.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives.
科学研究应用
4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_ has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_ involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of deuterium can influence the compound’s pharmacokinetics and stability, enhancing its efficacy in certain applications.
相似化合物的比较
Similar Compounds
4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one: The non-deuterated version of the compound.
4-(5-chloro-2-hydroxyphenyl)-1-methyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one: A similar compound with a different alkyl substitution.
Uniqueness
The uniqueness of 4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_ lies in its deuterium content, which can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
6-(5-chloro-2-hydroxyphenyl)-5-deuterio-3-ethyl-4-(trideuteriomethyl)-1,6-dihydropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-16-8(2)6-11(15-13(16)18)10-7-9(14)4-5-12(10)17/h4-7,11,17H,3H2,1-2H3,(H,15,18)/i2D3,6D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMIJVCQSKRYOE-NHOQVALSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(NC1=O)C2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1C2=C(C=CC(=C2)Cl)O)CC)C([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2645838.png)
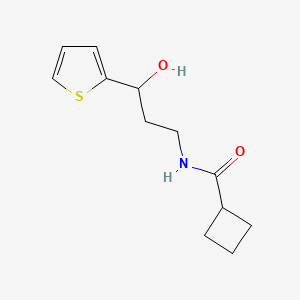
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2645842.png)

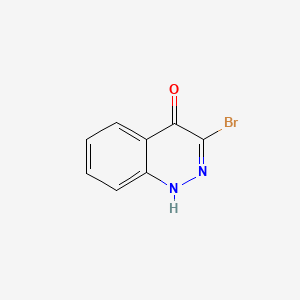
![(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645845.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2645846.png)
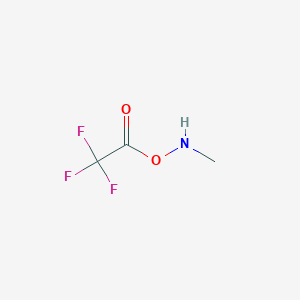
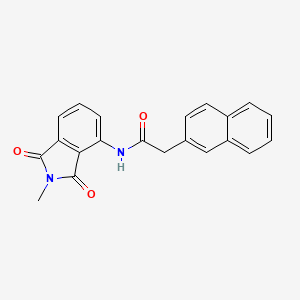
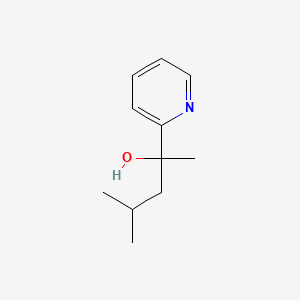
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)
![4-[4-(2-methylpropyl)phenyl]butanoic Acid](/img/structure/B2645855.png)
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2645859.png)
![{[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2645861.png)
